2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
描述
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound featuring a fused pyrrolo-pyridinone scaffold. Key structural attributes include:
- Chloro substituent at position 2, contributing electron-withdrawing effects.
- 7,7-dimethyl groups, introducing steric bulk and enhancing lipophilicity.
- A bicyclic system with a ketone at position 5, enabling hydrogen bonding and reactivity.
This compound has been explored in medicinal chemistry, particularly as a precursor or intermediate in synthesizing allosteric modulators of receptors like the M4 muscarinic acetylcholine receptor, which are implicated in neurological disorders . Its synthesis often involves multicomponent reactions, such as the Ugi–Zhu reaction, to assemble the pyrrolo-pyridinone core .
属性
IUPAC Name |
2-chloro-7,7-dimethyl-6H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)7-5(8(13)12-9)3-4-6(10)11-7/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDOSSFUZYSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=N2)Cl)C(=O)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440519-75-4 | |
| Record name | 2-chloro-7,7-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbutan-2-one with an appropriate amine to form the pyrrolo[3,4-B]pyridine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrolo[3,4-B]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.
Major Products
The major products formed from these reactions include substituted pyrrolo[3,4-B]pyridine derivatives, N-oxides, and reduced pyrrolo[3,4-B]pyridine compounds.
科学研究应用
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one involves its interaction with specific molecular targets. The compound can act as an allosteric modulator of receptors, influencing their activity. It may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrrolo[3,4-b]pyridin-5-ones are highly dependent on substituent patterns. Below is a comparative analysis:
Pharmacological Relevance
- M4 Receptor Modulation : The dimethyl and chloro substituents in the target compound may enhance blood-brain barrier penetration compared to polar analogs (e.g., hydroxyethyl derivatives), making it a candidate for central nervous system-targeted therapies .
- Antimicrobial Activity : Compounds with aromatic or heteroaromatic substituents (e.g., thiophenyl, benzyl) exhibit broader antimicrobial profiles due to enhanced binding to microbial targets .
Stability and Commercial Availability
- Derivatives with simpler substituents (e.g., 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) remain available in high purity for research .
生物活性
2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is a heterocyclic compound recognized for its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic receptor. This receptor is significant in various neurological functions and disorders, including schizophrenia and Alzheimer's disease. The compound's unique structure contributes to its pharmacological properties and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 251.68 g/mol. Its structure features a pyrrolidine ring fused to a pyridine ring with a chlorine substituent at the second position and two methyl groups at the seventh position.
Allosteric Modulation
Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic receptor. This modulation enhances the receptor's activity without directly activating it, which may lead to fewer side effects compared to direct agonists. Such properties suggest its potential in treating neurological disorders where M4 receptor activity is compromised.
Binding Affinity and Efficacy
Studies have demonstrated that this compound exhibits significant binding affinity for the M4 muscarinic receptor. The modulation mechanism involves altering the receptor's conformation to enhance its interaction with endogenous neurotransmitters. This property is crucial for developing new therapeutic agents targeting cognitive deficits associated with neurodegenerative diseases.
In Vitro Studies
In vitro studies have shown that this compound effectively increases acetylcholine-induced signaling in M4-expressing cells. The compound's IC50 value in these assays indicates its potency as an allosteric modulator.
In Vivo Studies
Preclinical trials involving animal models have demonstrated improvements in cognitive function when treated with this compound. For instance, in models of Alzheimer's disease, administration of this compound resulted in enhanced memory performance and reduced behavioral symptoms associated with the disease.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 6-Hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one | Structure | Lacks chlorine but retains similar core structure | Potential differences in activity |
| 2-Amino-7-methyl-6H-pyrrolo[3,4-b]pyridin | Structure | Contains an amino group instead of chlorine | Different receptor interactions |
| 1-Methylpyrrole | Structure | Simpler structure; serves as a precursor | Lacks complexity of pyrrolopyridine derivatives |
The uniqueness of this compound lies in its specific substitution pattern and demonstrated allosteric modulation properties that are not commonly found in similar compounds.
常见问题
Basic: What are the key considerations for synthesizing 2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one?
Answer:
Synthesis typically involves multi-step reactions with careful control of regioselectivity and purity. For example, a stepwise approach includes:
- Alkylation : Use sodium hydride (NaH) in DMF to deprotonate the pyrrolo[3,4-b]pyridinone core, followed by alkylation with silyl-protected bromobutane at 0–5°C to minimize side reactions .
- Purification : Flash column chromatography (0–50% ethyl acetate/petroleum ether) ensures isolation of the target compound. Monitoring reaction progress via TLC or HPLC is critical to avoid over-alkylation .
Advanced: How can regioselectivity be optimized during functionalization of pyrrolo[3,4-b]pyridinone derivatives?
Answer:
Regioselectivity is influenced by metal-ion chelation. For instance:
- Magnesium-assisted reduction : Sodium borohydride in the presence of Mg²⁺ at 0°C selectively reduces the 7-keto group over the 5-keto group due to chelate complex formation, yielding 7-hydroxy derivatives with >90% regioselectivity .
- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution to guide substituent placement and avoid steric clashes .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Standard characterization includes:
- NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns (e.g., methyl groups at C7) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 247.0) .
- X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .
Advanced: What in vitro models are suitable for assessing kinase inhibition activity?
Answer:
- ATR kinase assays : Use fluorescence-based ADP-Glo™ assays with recombinant ATR kinase to determine IC₅₀ values. Compound potency is benchmarked against reference inhibitors (e.g., VE-821) .
- Cellular necroptosis models : Treat RIPK1-overexpressing HEK293T cells and measure viability via MTT assays. Dose-dependent inhibition (0.1–10 µM) confirms anti-necroptotic activity .
Advanced: How do metabolic pathways influence the compound’s bioavailability?
Answer:
- Liver microsome studies : Incubate with human/rat liver microsomes and identify primary metabolites (e.g., hydroxylation at C6) via LC-MS. CYP3A4 is often the major metabolizing enzyme .
- Bioavailability optimization : Introduce electron-withdrawing groups (e.g., chloro) at C2 to reduce first-pass metabolism, enhancing plasma stability .
Advanced: What experimental design parameters are critical for dose-response studies in animal models?
Answer:
- Dose range : Test 0.5–50 mg/kg (oral/i.p.) in murine models, monitoring toxicity (e.g., liver enzymes ALT/AST) and efficacy (e.g., tumor volume reduction in xenografts) .
- PK/PD modeling : Calculate AUC (Area Under Curve) and correlate plasma concentration with target engagement (e.g., RIPK1 inhibition in splenocytes) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
Answer:
- Core modifications : Replace the chloro group at C2 with trifluoromethyl to enhance lipophilicity (logP) and blood-brain barrier penetration .
- Allosteric modulation : Introduce dimethyl groups at C7 to stabilize binding to the M4 muscarinic acetylcholine receptor’s allosteric pocket, as shown in molecular dynamics simulations .
Advanced: How to resolve contradictions in reported biochemical activity across studies?
Answer:
- Replicate assays : Confirm activity in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to rule out assay-specific artifacts .
- Control variables : Standardize cell lines (e.g., use low-passage HeLa cells), serum-free conditions, and ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation .
- PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis to avoid exposure to reactive intermediates (e.g., alkylating agents) .
Advanced: How does subcellular localization impact its mechanism of action?
Answer:
- Confocal microscopy : Tag the compound with fluorescent probes (e.g., BODIPY) to track localization in live cells. Preferential accumulation in mitochondria correlates with pro-apoptotic activity .
- Fractionation studies : Isolate organelles (nucleus, cytosol) via differential centrifugation and quantify compound levels using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
